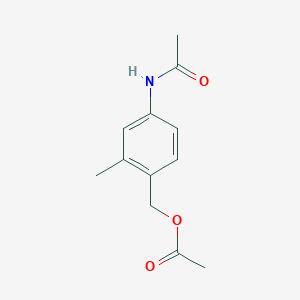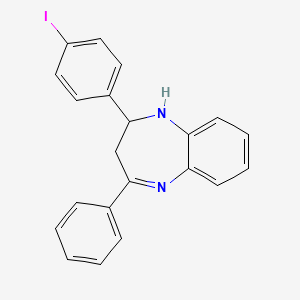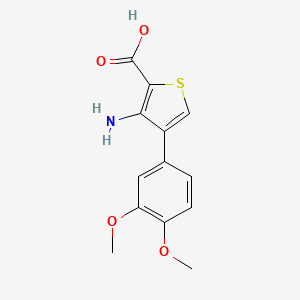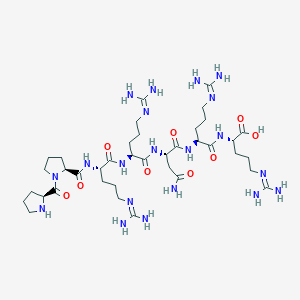
Cyclohepta-3,6-diene-1,2-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclohepta-3,6-diene-1,2-dione is an organic compound with the molecular formula C₇H₆O₂. It is a seven-membered ring structure containing two conjugated double bonds and two ketone groups. This compound is of significant interest in organic chemistry due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Cyclohepta-3,6-diene-1,2-dione can be synthesized through various methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the catalytic [6π + 2π]-cycloaddition of 1,2-dienes to bis(cyclohepta-1,3,5-trien-7-yl)alkanes in the presence of titanium (IV) acetylacetonate and diethylaluminum chloride has been reported .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the compound can be produced on a larger scale using similar cycloaddition reactions with optimized conditions to ensure higher yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions: Cyclohepta-3,6-diene-1,2-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form more complex structures.
Reduction: Reduction reactions can convert the ketone groups into alcohols.
Substitution: The double bonds in the ring can participate in substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Halogenation reactions can be carried out using halogens like bromine or chlorine under controlled conditions.
Major Products Formed:
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of diols.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
Cyclohepta-3,6-diene-1,2-dione has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of cyclohepta-3,6-diene-1,2-dione involves its reactivity due to the presence of conjugated double bonds and ketone groups. These functional groups make the compound highly reactive, allowing it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparaison Avec Des Composés Similaires
Cyclohepta-1,3,5-triene: Another seven-membered ring compound with three conjugated double bonds.
Cyclohepta-1,3-diene: A related compound with two conjugated double bonds but lacking the ketone groups.
Propriétés
Numéro CAS |
917613-74-2 |
|---|---|
Formule moléculaire |
C7H6O2 |
Poids moléculaire |
122.12 g/mol |
Nom IUPAC |
cyclohepta-3,6-diene-1,2-dione |
InChI |
InChI=1S/C7H6O2/c8-6-4-2-1-3-5-7(6)9/h2-5H,1H2 |
Clé InChI |
FWVKIADDAICMHB-UHFFFAOYSA-N |
SMILES canonique |
C1C=CC(=O)C(=O)C=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3'-O-Acetyl-5-[4-(tert-butyldisulfanyl)but-1-yn-1-yl]-2'-deoxyuridine](/img/structure/B12604070.png)
![5-Bromo-2-[(pyridin-4-yl)methyl]-2,3-dihydro-1H-isoindol-1-one](/img/structure/B12604085.png)




![Urea, N-[4-[(2,3-dihydro-2-oxo-1H-imidazo[4,5-b]pyridin-7-yl)oxy]phenyl]-N'-[2-methoxy-5-(trifluoromethyl)phenyl]-](/img/structure/B12604118.png)




![Azuleno[1,2-B]furan-4,8-dione](/img/structure/B12604140.png)

